1-(2-Isothiocyanatophenyl)-3,3-dimethyl-2,3-dihydro-1H-indole
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Overview
Description
1-(2-Isothiocyanatophenyl)-3,3-dimethyl-2,3-dihydro-1H-indole is an organic compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their biological activity and are often derived from glucosinolates, which are secondary metabolites found in plants, particularly in the Brassicaceae family
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Isothiocyanatophenyl)-3,3-dimethyl-2,3-dihydro-1H-indole can be synthesized through several methods. One common method involves the reaction of amines with phenyl isothiocyanate under mild conditions. This reaction typically uses dimethylbenzene as a solvent and is carried out under nitrogen protection . Another method involves the use of thiophosgene, which reacts with amines to form isothiocyanates. thiophosgene is highly toxic and requires careful handling .
Industrial Production Methods
For industrial production, the synthesis of isothiocyanates often involves the use of safer and more cost-effective reagents. One such method includes the reaction of amines with carbon disulfide in the presence of catalysts like di-tert-butyl dicarbonate and DMAP or DABCO . This method is advantageous due to its lower toxicity and higher yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-Isothiocyanatophenyl)-3,3-dimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Substitution: The isothiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
1-(2-Isothiocyanatophenyl)-3,3-dimethyl-2,3-dihydro-1H-indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Isothiocyanatophenyl)-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with biological molecules. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Isothiocyanato-2-phenyl naphthalene: Similar in structure but differs in the aromatic system.
2-Isothiocyanatophenyl naphthalene: Another similar compound with a different aromatic system.
Benzimidazothiazepines: Compounds that can be synthesized from isothiocyanates and have similar biological activities.
Uniqueness
1-(2-Isothiocyanatophenyl)-3,3-dimethyl-2,3-dihydro-1H-indole is unique due to its specific structure, which combines an isothiocyanate group with a dihydroindole moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
917898-76-1 |
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Molecular Formula |
C17H16N2S |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
1-(2-isothiocyanatophenyl)-3,3-dimethyl-2H-indole |
InChI |
InChI=1S/C17H16N2S/c1-17(2)11-19(15-9-5-3-7-13(15)17)16-10-6-4-8-14(16)18-12-20/h3-10H,11H2,1-2H3 |
InChI Key |
KLISHCMBSWSQFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C2=CC=CC=C21)C3=CC=CC=C3N=C=S)C |
Origin of Product |
United States |
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